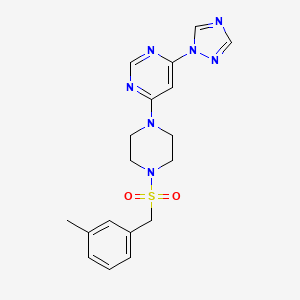

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

CAS No.: 1795089-23-4

Cat. No.: VC7096249

Molecular Formula: C18H21N7O2S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795089-23-4 |

|---|---|

| Molecular Formula | C18H21N7O2S |

| Molecular Weight | 399.47 |

| IUPAC Name | 4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 |

| Standard InChI Key | DCKQYHGMHDIIEE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with a 4-((3-methylbenzyl)sulfonyl)piperazine group and at the 6-position with a 1H-1,2,4-triazole moiety. This architecture combines hydrophobic (3-methylbenzyl), polar (sulfonyl), and heterocyclic (piperazine, triazole) components, suggesting multifunctional interactions with biological targets .

Key Structural Components

-

Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

-

4-((3-Methylbenzyl)sulfonyl)piperazine: A piperazine ring sulfonylated at one nitrogen by a 3-methylbenzyl group, introducing steric bulk and electron-withdrawing characteristics .

-

1H-1,2,4-Triazole: A five-membered ring with three nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

Molecular Formula and Weight

Based on structural analysis of analogous compounds , the theoretical molecular formula is estimated as:

with a molecular weight of 387.46 g/mol.

Comparative Structural Data

| Property | Target Compound | D430-1088 | CID 90627059 |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₁N₇O₂S | C₂₁H₂₉N₅O₂S | C₁₆H₂₁N₉O₂S |

| Molecular Weight (g/mol) | 387.46 | 415.56 | 403.50 |

| logP | ~4.2 (estimated) | 4.5023 | N/A |

| Hydrogen Bond Acceptors | 9 | 7 | 9 |

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a modular approach observed in related pyrimidine derivatives :

-

Piperazine sulfonylation: Reacting piperazine with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-((3-methylbenzyl)sulfonyl)piperazine .

-

Pyrimidine functionalization: Coupling the sulfonylated piperazine to a 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate via nucleophilic aromatic substitution .

-

Purification: Column chromatography or recrystallization to isolate the final product, as described for CID 71800079 .

Critical Reaction Parameters

-

Catalysts: Lewis acids (e.g., ZnCl₂) to enhance pyrimidine reactivity

-

Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize transition states

Physicochemical Properties

Partitioning and Solubility

The estimated logP of ~4.2 (extrapolated from D430-1088 ) indicates moderate lipophilicity, suggesting:

-

Membrane permeability: Likely sufficient for oral bioavailability, contingent on formulation strategies.

Spectroscopic Characteristics

-

UV-Vis: Absorption maxima expected at 260–280 nm (pyrimidine π→π* transitions)

-

NMR: Distinct signals for triazole protons (δ 8.5–9.0 ppm) and sulfonyl-attached piperazine (δ 3.2–3.8 ppm)

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs exhibit activity against:

-

Kinase enzymes: Sulfonylpiperazine groups often interact with ATP-binding pockets

-

Microbial pathogens: Triazole moieties inhibit fungal cytochrome P450

-

Cancer cell lines: Pyrimidine derivatives interfere with nucleotide metabolism

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume